molecular formula C9H5Cl2N3O2 B11799527 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole

3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole

Cat. No.: B11799527
M. Wt: 258.06 g/mol
InChI Key: OVICXOKNQACMOI-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole is a chemical compound supplied for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Pyrazole and its derivatives are a pharmacologically significant active scaffold, possessing a wide spectrum of biological activities . The presence of a nitro group and dichlorophenyl substituents on the pyrazole core is a common feature in many compounds with established research applications. For instance, structurally similar 3-arylpyrazoles have been identified as key scaffolds in agrochemical fungicidal agents . Furthermore, 3,4-diarylpyrazoles and their derivatives are extensively investigated in medicinal chemistry for their potential as cannabinoid CB1 receptor antagonists, which is a target for metabolic disorders, and as core structures in various other therapeutic areas . The nitro group on the pyrazole ring can serve as a versatile handle for further synthetic modification, allowing researchers to explore novel chemical space and develop new active molecules. This compound is of high interest as a building block or intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical discovery programs . Researchers value this scaffold for its potential in developing new agents with targeted biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2N3O2

Molecular Weight

258.06 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C9H5Cl2N3O2/c10-6-1-5(2-7(11)3-6)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13)

InChI Key

OVICXOKNQACMOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 3,5 Dichlorophenyl 4 Nitro 1h Pyrazole and Analogues

Classical Cyclization and Condensation Strategies for Pyrazole (B372694) Core Construction

Traditional methods for constructing the pyrazole ring remain cornerstones of heterocyclic synthesis due to their reliability and the accessibility of starting materials. These strategies primarily involve the formation of the five-membered ring through the reaction of a binucleophile, typically a hydrazine (B178648), with a three-carbon electrophilic partner.

Cyclocondensation of Hydrazines with 1,3-Difunctional Systems

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.govyoutube.com This reaction proceeds by forming an initial imine or enamine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

For the synthesis of a 3-(3,5-dichlorophenyl) substituted pyrazole, a potential route would involve the reaction of a suitably substituted hydrazine with a 1,3-dicarbonyl compound. The regioselectivity of the reaction can be an issue when using unsymmetrical dicarbonyls and substituted hydrazines. thieme-connect.com To circumvent challenges in accessing specific hydrazines, one-pot procedures have been developed where arylboronic acids are coupled with protected diimides under copper catalysis to generate the hydrazine in situ before cyclocondensation with the 1,3-dicarbonyl component. beilstein-journals.orgnih.gov

The introduction of the 4-nitro group can be achieved either by using a pre-functionalized building block, such as a 2-nitro-1,3-dicarbonyl compound, or by nitration of the pre-formed pyrazole ring.

Method Reactants Key Features Reference
Knorr Pyrazole SynthesisHydrazine + 1,3-Dicarbonyl CompoundClassic, widely used, potential regioselectivity issues. beilstein-journals.orgnih.govyoutube.com
In situ Hydrazine GenerationArylboronic Acid + Protected Diimide + 1,3-DicarbonylOne-pot process, avoids handling unstable hydrazines. beilstein-journals.orgnih.gov

Reactions Involving α,β-Unsaturated Carbonyl Compounds and Enaminones

An alternative classical approach utilizes the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. beilstein-journals.orgnih.gov The initial product is often a pyrazoline, which can be oxidized to the pyrazole in the presence of an oxidant or even ambient air. beilstein-journals.orgnih.gov Using a hydrazine with a good leaving group, such as tosylhydrazine, can lead directly to the pyrazole through elimination. beilstein-journals.orgnih.gov

Enaminones are also valuable precursors for pyrazole synthesis. They can react with hydrazines in cyclization reactions to form the pyrazole core. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the substitution pattern of the reactants. beilstein-journals.org

Advanced and Sustainable Synthetic Approaches for Pyrazole Derivatives

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for pyrazole synthesis. These advanced strategies often employ metal catalysis, photochemistry, or multicomponent reaction designs to achieve molecular complexity in a streamlined fashion.

Transition-Metal Catalyzed Methodologies (e.g., Copper and Palladium)

Transition metals, particularly copper and palladium, have emerged as powerful catalysts for constructing and functionalizing pyrazole rings.

Copper-catalyzed reactions offer a versatile and economical route to pyrazoles. thieme-connect.com Methodologies include the oxidative cyclization of β,γ-unsaturated hydrazones using molecular oxygen as a green oxidant, where the choice of solvent can dictate the final product structure. rsc.org Copper catalysts can also facilitate the synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides in a three-component fashion, involving an initial cyclization followed by an Ullmann-type coupling. beilstein-journals.org Furthermore, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org

Palladium-catalyzed reactions are instrumental in forming C–N and C–C bonds, enabling the synthesis of highly substituted pyrazoles. organic-chemistry.org Protocols for the N-arylation of pyrazoles with aryl triflates have been developed using ligands like tBuBrettPhos, which tolerate a wide array of functional groups. acs.org Palladium catalysis also enables the ring-opening of strained molecules like 2H-azirines with hydrazones to furnish polysubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.org Additionally, the pyrazole moiety itself can act as a directing group in palladium-catalyzed C–H arylation to synthesize β-phenethylamines. nih.gov

Catalyst Reaction Type Key Features References
Copper (Cu) Oxidative CyclizationUses O₂ as a green oxidant; solvent-dependent product formation. rsc.org
Three-Component SynthesisFrom enaminones, hydrazine, and aryl halides. beilstein-journals.org
N-ArylationCoupling of pyrazoles with aryl halides. organic-chemistry.org
Palladium (Pd) N-ArylationCoupling of pyrazoles with aryl triflates. acs.org
Ring-Opening/CycloadditionFrom 2H-azirines and hydrazones. organic-chemistry.orgorganic-chemistry.org
C-H FunctionalizationPyrazole acts as a directing group. nih.gov

Photoredox and Visible-Light Mediated Transformations

Harnessing the energy of visible light, photoredox catalysis has become a powerful tool for forging chemical bonds under exceptionally mild conditions. nih.gov This sustainable approach avoids the need for high temperatures and harsh reagents. rsc.org

The synthesis of pyrazoles can be achieved through visible-light photoredox catalysis (VLPC) from the reaction of hydrazine with various Michael acceptors, using air as the terminal oxidant. organic-chemistry.org Organic dyes like eosin (B541160) Y can serve as inexpensive photoredox catalysts for domino reactions, such as a [3+2] cycloaddition followed by a Norrish-type deformylation, to produce pyrazoles regioselectively. acs.org This method uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes. acs.org Perovskite nanocrystals (e.g., CsPbBr₃) are also emerging as effective photocatalysts for synthesizing pyrazole derivatives from acyl halides and hydrazones under blue LED irradiation. acs.org

Multicomponent and One-Pot Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants are combined in a single synthetic operation to form a product that contains portions of all reactants, epitomize the principles of green chemistry by maximizing atom and step economy. mdpi.comnih.gov

Numerous MCRs have been developed for the synthesis of complex pyrazole derivatives. rsc.org For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be used to generate highly substituted pyrazoles. beilstein-journals.org Four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) are also effective for creating fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. mdpi.comrsc.org These reactions are often facilitated by simple catalysts such as piperidine (B6355638) or sodium gluconate and can sometimes be performed in green solvents like water. mdpi.com One-pot sequences that combine classical condensation with modern cross-coupling reactions further expand the synthetic utility of this approach. beilstein-journals.org

Green Chemistry Principles in Pyrazole Synthesis (e.g., Solvent-Free, Aerobic Oxidation)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. Key strategies include the use of microwave irradiation, solvent-free reaction conditions, and environmentally benign catalysts. sci-hub.se

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govgsconlinepress.com For pyrazole synthesis, microwave irradiation can be effectively used in cycloaddition reactions and one-pot syntheses. mdpi.commdpi.com A notable green approach involves the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds under solvent-free conditions, activated by microwaves, to produce 3,5-disubstituted-1H-pyrazoles with high yields. mdpi.com

Solvent-free, or solid-state, reactions represent another cornerstone of green pyrazole synthesis. These methods reduce pollution and costs associated with solvent use and disposal. For instance, pyranopyrazoles have been synthesized by grinding reactants in a pestle and mortar, sometimes with a catalyst, eliminating the need for a solvent. gsconlinepress.com Similarly, a solvent-free, microwave-assisted approach has been successfully used for the ring-opening reactions of phenyl glycidyl (B131873) ether with various pyrazoles, generating products in competitive yields without the use of organic solvents. nih.gov

The following table summarizes examples of green synthesis methods for pyrazole derivatives.

ReactantsConditionsProduct TypeYield (%)Reference
Phenyl glycidyl ether, PyrazoleSolvent-free, Microwave (120 °C, 1 min)1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol73% nih.gov
Phenyl glycidyl ether, 3,5-DimethylpyrazoleSolvent-free, Microwave (120 °C, 1 min)3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol51% nih.gov
Phenylhydrazine, Ethyl acetoacetate, Aromatic aldehydesSolvent-free, Microwave (420 W, 10 min)4-Arylidenepyrazolone derivatives51-98% mdpi.com
Enaminonitrile, Hydrazine hydrateMicrowave irradiation (4 min)Pyrazole derivative94.1% nih.gov

Polymer-Supported and Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers significant advantages for the creation of combinatorial libraries of compounds, simplifying purification and enabling high-throughput screening. mdpi.com This methodology has been adapted for the synthesis of variably substituted pyrazoles. mdpi.com

A common strategy involves attaching a starting material to a polymer resin, performing a series of chemical transformations on the solid support, and finally cleaving the desired product from the resin. For pyrazole synthesis, a Rink amide resin can be loaded with an acetyl-bearing moiety, which then undergoes a sequence of reactions including Claisen condensation, α-alkylation, and cyclization with a monosubstituted hydrazine to build the pyrazole scaffold. mdpi.com This approach allows for the systematic variation of substituents at different positions of the pyrazole ring by using diverse sets of building blocks (e.g., carboxylic esters for the Claisen condensation and various hydrazines for cyclization). mdpi.com

Another solid-phase method involves the use of resin-bound dithiocarboxypyrazoles as key intermediates. These can be generated by the cyclization of resin-linked hydrazine dithiocarbazate with reagents like cyanocarboimidates or 3-ethoxyacrylonitriles. The resulting resin-bound aminopyrazoles can then be further functionalized, for example, by reaction with isocyanates to produce fused pyrazolo[1,5-a] gsconlinepress.comresearchgate.netbeilstein-archives.orgtriazine derivatives. acs.org These techniques demonstrate the versatility of polymer-supported synthesis in generating complex pyrazole-based heterocyclic systems. acs.org

Strategic Introduction of Nitro and Halogen Substituents onto Pyrazole Scaffolds

The synthesis of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole requires the specific and controlled introduction of three different substituents onto the pyrazole core: a dichlorophenyl group at C3, a nitro group at C4, and two chloro atoms on the phenyl ring.

Direct nitration of the pyrazole ring is a common method for introducing a nitro group. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. Generally, nitration occurs at the C4 position if it is unsubstituted.

While specific nitration of 3-(3,5-Dichlorophenyl)-1H-pyrazole is not detailed in the provided results, general principles of pyrazole chemistry suggest that a pre-formed 3-aryl-1H-pyrazole would undergo nitration preferentially at the C4 position. Common nitrating agents include mixtures of nitric acid and sulfuric acid. For less reactive substrates, stronger conditions may be necessary. The electron-withdrawing nature of the dichlorophenyl group at C3 would deactivate the ring towards electrophilic attack, but the C4 position remains the most likely site for substitution.

Halogenation of the pyrazole ring is a key step for introducing halogen substituents or for creating intermediates for further cross-coupling reactions. Electrophilic halogenation of pyrazoles typically occurs with high regioselectivity at the C4 position. researchgate.netresearchgate.net

A widely used and effective method for this transformation is the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). researchgate.netbeilstein-archives.org These reagents are inexpensive, safe, and allow for halogenation under mild conditions, often at room temperature. researchgate.netbeilstein-archives.org The reaction can be performed in various solvents, including carbon tetrachloride (CCl₄), water, or dimethyl sulfoxide (B87167) (DMSO). researchgate.netbeilstein-archives.org For the synthesis of a 4-halopyrazole, treating the corresponding 1H-pyrazole with one equivalent of NXS typically yields the desired product in moderate to excellent yields. researchgate.netbeilstein-archives.org If the C4 position is already occupied, halogenation can occur at other positions, though it may require more forcing conditions. researchgate.net

The table below shows examples of C4-halogenation on 3-aryl-1H-pyrazol-5-amine substrates.

Substrate (R-group on Phenyl)Halogenating AgentSolventYield (%)Reference
HNBSDMSO95% beilstein-archives.org
4-FNBSDMSO96% beilstein-archives.org
4-ClNBSDMSO98% beilstein-archives.org
HNCSDMSO80% beilstein-archives.org
4-FNCSDMSO82% beilstein-archives.org
4-ClNCSDMSO85% beilstein-archives.org

Introducing an aryl group, such as a 3,5-dichlorophenyl moiety, at the C3 position of a pyrazole ring can be achieved through two primary strategies: building the pyrazole ring from a precursor already containing the aryl group, or by post-functionalization of a pre-formed pyrazole scaffold.

The most common method is the Knorr pyrazole synthesis (and related condensations), which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comjk-sci.com To synthesize a 3-(3,5-dichlorophenyl)pyrazole, one would start with a 1-(3,5-dichlorophenyl)-1,3-dicarbonyl precursor and react it with hydrazine. The regioselectivity of this condensation is a critical factor, as it can lead to two possible isomers. mdpi.com

Alternatively, modern cross-coupling reactions provide a powerful tool for arylating a pyrazole ring. The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly effective. nih.govresearchgate.net To apply this to the target synthesis, a 3-halo-pyrazole (e.g., 3-bromo- (B131339) or 3-iodo-1H-pyrazole) would be coupled with 3,5-dichlorophenylboronic acid. The site-selectivity of these reactions is crucial and can often be controlled by the choice of protecting groups, catalyst, and ligands. researchgate.net For instance, Suzuki-Miyaura reactions have been used to selectively arylate tribromopyrazoles at the C5, and subsequently C3 and C4 positions. researchgate.net

Regioselectivity and Stereoselectivity Control in Pyrazole Synthesis

Regioselectivity is a paramount concern in pyrazole synthesis, particularly when using unsymmetrical starting materials that can lead to isomeric products. The classic Knorr synthesis, involving the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine, is a prime example where regioselectivity must be controlled. mdpi.com The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. nih.gov

For instance, in the reaction between a 1,3-diketone and an arylhydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in favor of one isomer compared to reactions in protic solvents like ethanol. organic-chemistry.org This allows for the highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrazole ring itself, but it becomes relevant when chiral centers are present in the substituents or when creating related, non-aromatic structures like pyrazolines. However, methods have been developed for the stereoselective synthesis of certain pyrazole derivatives, such as N-carbonylvinylated pyrazoles, where (E)- and (Z)-isomers can be selectively formed by controlling the reaction conditions, for example, through the use of a silver carbonate catalyst. nih.gov While not directly applicable to the synthesis of the aromatic core of this compound, these principles are important in the broader context of synthesizing functionalized pyrazole analogues.

Advanced Structural and Electronic Characterization of 3 3,5 Dichlorophenyl 4 Nitro 1h Pyrazole and Derivatives

Spectroscopic Probes in Pyrazole (B372694) Structural Elucidation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are indispensable for confirming the structure of pyrazole derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, provide detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for identifying the specific arrangement of atoms. In ¹H NMR spectra of pyrazoles, the chemical shift of the pyrazole ring protons is influenced by the electronic nature of the substituents. For 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole, the C5-H proton signal is expected to appear at a distinct chemical shift. The protons on the dichlorophenyl ring would typically present as a characteristic splitting pattern. In ¹³C NMR, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern and the tautomeric form present in solution. nih.gov The presence of the electron-withdrawing nitro and dichlorophenyl groups generally leads to a downfield shift of the signals for the attached carbons. nih.govcdnsciencepub.com

NucleusPositionExpected Chemical Shift Range (ppm)Influencing Factors
¹HN-H12.0 - 14.0Broad signal, highly dependent on solvent and concentration due to proton exchange.
¹HC5-H~8.0 - 9.0Deshielded by the adjacent nitrogen and the overall electron-withdrawing nature of the molecule.
¹³CC3~145 - 155Attached to the electron-withdrawing dichlorophenyl group.
¹³CC4~120 - 130Attached to the electron-withdrawing nitro group.
¹³CC5~130 - 140Influenced by the adjacent N-H or N atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the vibrational modes of functional groups. For this compound, key absorption bands would be expected for the N-H stretch, the N=O stretching of the nitro group, C=C and C=N stretching of the pyrazole ring, and the C-Cl stretching of the dichlorophenyl group. nih.gov The N-H stretching vibration typically appears as a broad band in the region of 3100-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are strong and characteristic, appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-HStretching3100 - 3300 (broad)
C-H (Aromatic)Stretching3000 - 3100
NO₂Asymmetric Stretching1500 - 1560
NO₂Symmetric Stretching1300 - 1370
C=N / C=C (Ring)Stretching1400 - 1600
C-ClStretching600 - 800

Tautomerism and Isomerism in Pyrazole Systems

Substituted pyrazoles are subject to various forms of isomerism, which significantly impacts their chemical and physical properties. Understanding tautomerism and regioisomerism is critical for predicting reactivity and confirming molecular structure.

N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions can exist as two distinct annular tautomers due to the migration of the N-H proton between the two ring nitrogen atoms. nih.gov This equilibrium is highly influenced by the electronic properties of the substituents. mdpi.comresearchgate.net

For this compound, the two possible tautomers are:

Tautomer A: this compound

Tautomer B: 5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole

The position of this equilibrium is dictated by the relative stability of the two forms. Electron-withdrawing groups (EWGs) tend to stabilize a tautomer where the N-H bond is on the nitrogen atom further away from the substituent. mdpi.comresearchgate.net In this molecule, both the 4-nitro group and the 3-(3,5-dichlorophenyl) group are strongly electron-withdrawing. The nitro group at the 4-position exerts a significant acidifying effect on the N-H proton. Studies on pyrazoles with EWGs like nitro or carboxylate groups have shown a preference for the tautomer where the proton is on the nitrogen adjacent to the carbon with the less electron-withdrawing substituent, or where the lone pair on the sp² nitrogen is closer to the more electron-withdrawing group to stabilize the system. mdpi.com In the case of a 3-substituted pyrazole with an EWG, the tautomer with the substituent at position 3 (Tautomer A) is generally favored. mdpi.comfu-berlin.de This preference arises because it places the pyrazole nitrogen atom with a lone electron pair (N2) closer to the more electron-withdrawing substituent at C4, which is an electronically favorable arrangement. mdpi.com

The synthesis of substituted pyrazoles often yields mixtures of regioisomers. nih.gov A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). wikipedia.org Depending on which carbonyl group undergoes the initial nucleophilic attack by which nitrogen of the hydrazine, two different regioisomeric products can be formed. nih.gov

Furthermore, if this compound is used as a substrate for N-alkylation or N-arylation, two regioisomeric products can be formed: the N1-substituted and the N2-substituted derivatives. The regioselectivity of such reactions is influenced by factors including the nature of the substituent, the electrophile, and the reaction conditions (e.g., base, solvent). acs.orgnih.gov Distinguishing between these regioisomers is crucial and is typically achieved using 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-bond and through-space correlations, respectively, to definitively establish the connectivity and spatial arrangement of the substituents. nih.gov

Conformational Preferences and Molecular Geometry Elucidation

The degree of rotation is described by the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring. In many crystal structures of 3-phenylpyrazole derivatives, this dihedral angle is non-zero, indicating a twisted conformation. uky.eduresearchgate.net This twist arises from a balance between the stabilizing effects of π-system conjugation (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazole ring (which favors a non-planar arrangement). For a 3,5-disubstituted phenyl ring, steric hindrance with the 4-nitro group and the C5-H of the pyrazole ring will influence the preferred conformation. The nitro group itself is generally expected to be coplanar with the pyrazole ring to maximize resonance stabilization. nih.gov X-ray crystallography and computational modeling (e.g., Density Functional Theory, DFT) are the primary methods used to determine these precise geometric parameters. nih.govresearchgate.net

ParameterDescriptionExpected Value / Observation
Pyrazole RingPlanarityEssentially planar (aromatic system). uky.edu
Dihedral Angle (Pyrazole-Phenyl)Torsion angle between the two rings.Expected to be non-zero (e.g., 20-50°) due to steric hindrance. researchgate.net
Nitro Group OrientationCoplanarity with pyrazole ring.Likely to be nearly coplanar to maximize conjugation. nih.gov
N-N Bond LengthDistance between N1 and N2.~1.35 Å, typical for pyrazole rings. iucr.org
C3-C(phenyl) Bond LengthDistance between the two rings.~1.47 Å, indicating a single bond with some double bond character.

Computational Investigations and Molecular Modeling of 3 3,5 Dichlorophenyl 4 Nitro 1h Pyrazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard approach for studying pyrazole (B372694) derivatives. researchgate.netnih.govmdpi.com These methods allow for a detailed exploration of molecular characteristics at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed for pyrazole derivatives to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netnih.gov Functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31+G(d) are commonly used to achieve a balance between accuracy and computational cost. nih.govnih.gov These calculations provide a foundational understanding of the molecule's stability and the distribution of electron density, which are key determinants of its chemical behavior. DFT studies on related heterocyclic compounds have been used to analyze molecular structures, charge distributions, and reactivity, providing excellent agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmaterialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov For derivatives of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole, the presence of the electron-withdrawing nitro group and dichlorophenyl moiety is expected to significantly influence the energies of the frontier orbitals. DFT calculations are used to determine these energies and predict how structural modifications might tune the molecule's electronic properties and reactivity. materialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative This table presents hypothetical data for illustrative purposes.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-2.90
Energy Gap (ΔE)3.95

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound derivatives, these regions are typically located around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. Positive potentials are often found around the hydrogen atoms. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

By analyzing the MEP map, researchers can predict the molecule's interaction with other chemical species and understand its intermolecular bonding behavior. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method is particularly useful for studying intramolecular charge transfer and delocalization (hyperconjugative) interactions. nih.gov

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are often in good agreement with experimental data and can help in assigning complex spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.govmaterialsciencejournal.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis experiments. These calculations help to understand the electronic transitions involved, often corresponding to π→π* or n→π* transitions within the conjugated system. researchgate.net

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data for a Pyrazole Derivative This table presents hypothetical data for illustrative purposes.

ParameterTheoretical ValueExperimental Value
1H NMR (pyrazole C4-H, ppm)6.656.60
13C NMR (pyrazole C4, ppm)106.5105.9
UV-Vis λmax (nm)325320

Molecules with large delocalized π-electron systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. jhuapl.edunih.gov Pyrazole derivatives featuring electron-donating and electron-accepting groups can possess substantial NLO responses. nih.govresearchgate.net

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). ajchem-a.com These calculations are typically performed using DFT methods with a finite-field approach. The magnitude of the hyperpolarizability is a key indicator of a molecule's NLO activity. nih.gov The calculated values for novel compounds are often compared to those of well-known NLO materials like urea (B33335) to assess their potential. ajchem-a.com Structural modifications, such as the introduction of different substituent groups, can be modeled to design molecules with enhanced NLO properties. rsc.org

Table 3: Illustrative Calculated NLO Properties This table presents hypothetical data for illustrative purposes.

CompoundDipole Moment (μ, Debye)Average Polarizability (α, esu)First Hyperpolarizability (β, esu)
Urea (Reference)1.373.83 x 10-240.37 x 10-30
Pyrazole Derivative5.2125.6 x 10-246.50 x 10-30

Ligand-Based Drug Design Methodologies

Ligand-based drug design methodologies are predicated on the analysis of molecules that are known to interact with a target of interest. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. By studying the physicochemical properties of active compounds, it is possible to develop models that can predict the activity of novel molecules.

Pharmacophore Modeling and Hypothesis Generation for Biological Activity Prediction

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a biological target.

In a study focused on pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors, a pharmacophore model was successfully generated to guide the design of new compounds. nih.gov The best-performing model, hypo1, was developed based on a set of eight active DPP-4 inhibitors and consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov This model provided valuable insights into the structure-activity relationships of these compounds and was used to screen for novel DPP-4 inhibitors. nih.gov The application of such a model to this compound derivatives could help in identifying the key structural motifs required for a desired biological activity and in predicting the potency of newly designed analogs.

Quantitative Structure-Activity Relationship (QSAR/3D-QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), take into account the 3D properties of molecules to build more accurate predictive models.

A 3D-QSAR study was conducted on a series of 3,5-diaryl-4,5-dihydropyrazole analogs with cytotoxic activity. nih.gov The CoMFA model developed in this study showed a good correlation between the steric and electrostatic fields of the molecules and their antitumor activity. nih.gov The model revealed that steric interactions played a dominant role in determining the biological activity of these compounds. nih.gov Similarly, in a study of pyrazolidine-3,5-dione (B2422599) derivatives as Dyrk1A inhibitors, QSAR analysis provided crucial information for the design of novel therapeutic agents for Down syndrome-related learning and memory deficits. nih.gov These examples highlight the potential of QSAR and 3D-QSAR in guiding the optimization of this compound derivatives to enhance their therapeutic efficacy.

Virtual Screening Approaches for Identification of Potent Leads

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. Ligand-based virtual screening uses information about known active compounds to identify new molecules with similar properties.

An integrated approach combining structure-based virtual screening, chemical synthesis, and bioassays led to the discovery of novel pyrazole-3-carbohydrazone inhibitors of DPP-4. nih.gov In another study, a 3D-QSAR and pharmacophore modeling approach was used for the virtual screening of diarylpyrazole-benzenesulfonamide derivatives to identify new inhibitors of human carbonic anhydrase II. nih.gov The virtual screening process often involves filtering compounds based on physicochemical properties, such as Lipinski's rule of five, to ensure drug-like characteristics. nih.gov For this compound derivatives, virtual screening could be employed to efficiently screen vast chemical databases and identify promising lead candidates for further experimental validation.

Structure-Based Drug Design Methodologies

Structure-based drug design relies on the knowledge of the three-dimensional structure of the biological target, which is typically a protein or a nucleic acid. This information allows for the design of molecules that can bind to the target with high affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Several studies have utilized molecular docking to investigate the binding of pyrazole derivatives to various protein targets. For instance, docking studies of 1H-pyrazole derivatives with receptor tyrosine kinases and protein kinases have helped in identifying potential inhibitors for the treatment of cancer and other hyper-proliferative disorders. nih.govnih.gov In one such study, derivatives containing a chlorophenyl group showed promising binding energies with targets like VEGFR-2, Aurora A, and CDK2. nih.govnih.gov Another study on novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents revealed good affinity towards the EGFR kinase target. rsc.org Molecular docking simulations of this compound derivatives could provide valuable insights into their potential biological targets and their binding interactions at the molecular level.

DerivativeTarget ProteinBinding Energy (kJ/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2-10.09 nih.gov
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A-8.57 nih.gov
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2-10.35 nih.gov

Molecular Dynamics Simulations for Dynamic Ligand-Target Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In drug design, MD simulations can provide a detailed understanding of the dynamic interactions between a ligand and its target protein, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations have been employed to validate the stability of pyrazole-based analogs within the catalytic domain of CDK2, confirming their potential as anticancer agents. rsc.org In a study of 1,5-diaryl pyrazole derivatives with dual anti-inflammatory and anticancer activity, MD simulations were used to assess the stability of the protein-ligand complexes and to calculate the binding free energy. mdpi.com These simulations can reveal crucial information about the flexibility of the protein and the ligand, which is not captured by static docking studies. Applying MD simulations to the complexes of this compound derivatives with their potential targets would allow for a more realistic and dynamic analysis of their binding interactions, thereby aiding in the design of more potent and selective inhibitors.

Biological Activities and Molecular Mechanisms of 3 3,5 Dichlorophenyl 4 Nitro 1h Pyrazole Derivatives

Antitumor and Antiproliferative Activities

Pyrazole (B372694) derivatives are a well-established class of compounds with significant antitumor and antiproliferative properties. nih.govmeddocsonline.org Research has demonstrated their efficacy against a variety of cancer cell lines, including those of the breast, prostate, colon, and liver. nih.govrsc.org The cytotoxic effects of these compounds are often dose- and time-dependent. nih.govnih.gov For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxicity against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines, with IC50 values in some cases surpassing those of the reference drug Doxorubicin. nih.gov Similarly, pyrazole-benzenesulfonamide derivatives have demonstrated inhibitory activity in tumor formation assays, with the presence of methoxy (B1213986) groups on a phenyl ring enhancing this effect. scispace.com The structural versatility of the pyrazole ring allows for modifications that can significantly influence its anticancer potency and selectivity. nih.gov

Compound TypeCancer Cell Line(s)Observed Activity (IC50 Values)Reference
1,3,5-Trisubstituted-1H-pyrazole derivativesMCF-7 (Breast), A549 (Lung), PC-3 (Prostate)Significant cytotoxicity (IC50: 3.9–35.5 μM for MCF-7) rsc.org
1,3,5-Trisubstituted-1H-pyrazole derivatives (Compounds 6, 7, 10a, 10c, 10d)PC-3 (Prostate), MCF-7 (Breast)IC50: 21.9 to 28.6 µM (PC-3); 3.90-35.5 µM (MCF-7) nih.gov
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)IC50: 14.97 μM (24h), 6.45 μM (48h) nih.govnih.gov
1,3,5-Triazine-based pyrazole derivatives (5f, 5g, 5h)MCF-7, HepG2, HCT116, PC-3, LoVo, LoVo/DXPromising anticancer activity (nM range) rsc.org

The antiproliferative effects of pyrazole derivatives are mediated through several key molecular mechanisms, primarily apoptosis induction and cell cycle arrest. nih.gov

Apoptosis Induction: Many pyrazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. nih.govresearchgate.net This process can be initiated through the generation of reactive oxygen species (ROS), which leads to subsequent activation of caspase signaling pathways. nih.govnih.gov For example, a specific pyrazole derivative was shown to provoke apoptosis in triple-negative breast cancer cells, accompanied by elevated ROS levels and increased caspase 3 activity. nih.govresearchgate.net The intrinsic apoptosis pathway can also be involved, as demonstrated by mitochondrial damage and an increased Bax/Bcl-2 ratio in leukemia cells treated with a 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative. nih.gov Furthermore, studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can act as potential inhibitors of Bcl-2, a key regulator of apoptosis, and activate pro-apoptotic proteins like Bax, p53, and Caspase-3. rsc.org

Cell Cycle Arrest: Another primary mechanism is the disruption of the normal cell cycle progression, preventing cancer cells from dividing. Pyrazole derivatives have been observed to cause cell cycle arrest at different phases. For instance, treatment of triple-negative breast cancer cells with a pyrazole derivative led to cell cycle arrest in the S phase. nih.govnih.govresearchgate.net Other studies have reported that different pyrazoline derivatives can induce a significant cell cycle arrest in the S-phase in Jurkat leukemia cells and increase the proportion of cells in the sub-G0/G1 phase, which is linked to apoptosis. nih.govresearchgate.net Certain 1,3,5-trisubstituted-1H-pyrazoles have also been shown to induce cell cycle arrest at the S phase in prostate cancer cells, suggesting inhibition of the DNA replication phase. nih.gov

Kinases are crucial regulators of cellular signaling pathways, and their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have been successfully designed as inhibitors of various specific kinases. nih.govnih.gov

ERK Inhibition: The Ras/Raf/MEK/ERK signal transduction pathway is a key oncogenic pathway, and its inhibition is a valid strategy in cancer therapy. A novel series of pyrazolylpyrroles has been identified as potent and selective inhibitors of ERK, demonstrating the potential of the pyrazole scaffold in targeting this pathway. researchgate.net

RIPK3 Kinase Inhibition: Receptor-interacting protein kinase 3 (RIPK3) is a key driver of necroptosis, a form of programmed cell death implicated in various diseases. nih.govfrontiersin.org The development of RIPK3 inhibitors is an active area of research, though it has been challenged by "on-target apoptotic toxicity". cas.cn However, specific 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as promising modulators of RIPK3 kinase. nih.gov Molecular docking studies support that the core pyrazole scaffold can establish interactions with vital amino acids within the active pocket of RIPK3 kinase, anchoring the inhibitor securely. nih.gov Structure-based design has led to the development of novel, selective RIPK3 inhibitors that suppress necroptosis while avoiding the induction of apoptosis. cas.cn

In addition to targeting signaling pathways, some pyrazole derivatives exert their anticancer effects by directly interacting with DNA. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

DNA Binding: Studies on 1,3,5-triazine-based pyrazole derivatives have explored their binding interaction with Calf Thymus DNA (Ct-DNA). rsc.org Spectroscopic, viscometric, and electrochemical techniques, supported by molecular docking, have confirmed a groove mode of interaction for these compounds. rsc.org The reductive activation of certain nitro-substituted compounds, such as 5-nitroimidazoles, can lead to the formation of reactive intermediates that covalently bind to DNA, implicating binding at the C4 position of the ring. nih.gov

Topoisomerase/Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. In silico studies have predicted that certain pyrazole derivatives can act as S. aureus DNA gyrase inhibitors, and subsequent testing confirmed moderate antibacterial activity, suggesting this as a potential mechanism. nih.gov While this example is from an antibacterial context, it highlights the potential of the pyrazole scaffold to inhibit topoisomerase-type enzymes, which are also validated targets in cancer therapy.

Antimicrobial Activities (Antibacterial, Antifungal)

The pyrazole nucleus is a versatile scaffold that is also prominent in the development of antimicrobial agents. ijritcc.orgnih.gov Derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govmeddocsonline.org

Antibacterial Activity: Numerous pyrazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. jocpr.comnih.gov For example, certain synthesized compounds showed remarkable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ijritcc.orgmeddocsonline.org The antimicrobial efficacy can be significantly influenced by the substituents on the pyrazole ring; compounds with chloro and bromo substitutions have shown notable inhibition against various bacterial strains. jocpr.comgreenpharmacy.info Some dichloro- and trichloro- pyrazole derivatives have been reported to have outstanding antimicrobial effects. meddocsonline.org The activity of some pyrazole derivatives has been found to be comparable to standard antibiotics like Ciprofloxacin. jocpr.comnih.gov

Antifungal Activity: Pyrazole derivatives have also been evaluated for their antifungal properties. ijritcc.org Studies have shown that certain compounds possess high activity against fungi such as Aspergillus niger and various species of Candida. nih.govbiointerfaceresearch.com For instance, one synthesized pyrazole derivative exhibited high antifungal activity against Aspergillus niger, comparable to the standard drug Clotrimazole. nih.gov

Compound/Derivative TypeTarget MicroorganismActivity (MIC/Zone of Inhibition)Reference
Compound 3 (a pyrazole derivative)E. coli (Gram-negative)MIC: 0.25 μg/mL nih.gov
Compound 4 (a pyrazole derivative)S. epidermidis (Gram-positive)MIC: 0.25 μg/mL nih.gov
Compound 2 (a pyrazole derivative)Aspergillus niger (Fungus)MIC: 1 μg/mL nih.gov
3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivativesS. aureus, E. coli, Candida sp.Pronounced effect biointerfaceresearch.com
Tethered thiazolo-pyrazole derivativesMRSAMIC as low as 4 μg/mL nih.gov

The antimicrobial action of pyrazole derivatives stems from their ability to interfere with crucial cellular processes necessary for microbial survival and proliferation. While specific mechanisms are diverse and depend on the compound's structure, a key strategy involves targeting essential enzymes. For instance, molecular docking studies of certain 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives suggest they bind effectively within the active site of Glucosamine-6-phosphate Synthase, a target enzyme for antimicrobial agents. researchgate.net This inhibition disrupts the synthesis of the bacterial cell wall, a vital process for microbial integrity.

A significant advancement in the application of pyrazole derivatives has been in the development of agents against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.gov A primary target in this area is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is crucial for mycolic acid biosynthesis. sphinxsai.comnih.gov

Several classes of inhibitors targeting InhA contain a pyrazole moiety. amazonaws.com Molecular modeling and structural information from crystal structures show that pyrazole-containing inhibitors can fit into the active site of InhA. amazonaws.com The pyrazole ring itself can form favorable interactions within a large hydrophobic pocket of the enzyme. amazonaws.com Screening of 1,4-dihydropyridine (B1200194) derivatives, for example, revealed promising antitubercular activity, and docking studies confirmed favorable binding interactions with the InhA receptor, suggesting this as their likely molecular target. nih.gov This targeted inhibition of a specific and essential microbial enzyme highlights a powerful mechanism for the antitubercular activity of pyrazole-based compounds.

Antifungal Efficacy Against Plant Pathogens (e.g., Colletotrichum gloeosporioides)

Derivatives of pyrazole have demonstrated notable antifungal activity against various plant pathogens, including Colletotrichum gloeosporioides, the causative agent of anthracnose in a wide range of crops. Research has focused on synthesizing and evaluating pyrazole-carboxamide derivatives for their ability to inhibit the growth of this destructive fungus.

In one study, a series of novel pyrazol-4-carboxamide derivatives were synthesized and tested against a strain of Colletotrichum gloeosporioides BA3. The results, modeled using the Gompertz equation, revealed that these compounds could significantly inhibit fungal growth. researchgate.netresearchgate.net One particular derivative, compound 8c in the study, was notable for inducing a lag phase of nearly 2.77 days, indicating a potent inhibitory effect on the fungus. researchgate.net The study highlighted that increasing the concentration of the pyrazole derivatives led to a corresponding decrease in mycelial diameter. researchgate.netresearchgate.net For instance, at concentrations of 1, 5, and 10 mM, one derivative showed mycelial growth inhibition of 34%, 48%, and 61%, respectively. researchgate.net This dose-dependent response underscores the potential of these compounds in controlling fungal pathogens. researchgate.netresearchgate.net

The structural features of these derivatives, particularly the substitutions on the pyrazole ring, play a crucial role in their antifungal potency. The presence of chlorine atoms on the phenyl ring, as seen in the 3,5-dichloro-substituted parent structure, is often associated with enhanced antifungal activity. researchgate.net

Table 1: Mycelial Growth Inhibition of Colletotrichum gloeosporioides by Pyrazole-Carboxamide Derivatives
CompoundConcentration (mM)Mycelial Inhibition Growth (%)Lag Phase Induced (days)
Derivative 1134N/A
Derivative 1548N/A
Derivative 11061N/A
Compound 8cN/ASignificant Inhibition~2.77

Anti-Inflammatory Activities and Mechanistic Insights

Pyrazole derivatives are well-documented for their anti-inflammatory properties, which are largely attributed to their ability to inhibit key enzymes and modulate signaling pathways involved in the inflammatory response. nih.govsciencescholar.us

A primary mechanism underlying the anti-inflammatory effect of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many pyrazole-based compounds have been found to be potent and selective inhibitors of COX-2. nih.govnih.gov This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining the gastrointestinal lining, and its inhibition can lead to undesirable side effects.

Research into new pyrazole derivatives has shown that many compounds exhibit good inhibitory activity at nanomolar concentrations with a marked selectivity towards COX-2. nih.gov For example, studies on pyrazole-pyridazine hybrids revealed that certain trimethoxy derivatives were more active in inhibiting COX-2 than the commercial drug celecoxib, with IC₅₀ values as low as 1.15 µM. rsc.org The benzenesulfonamide (B165840) moiety, present in many selective COX-2 inhibitors like celecoxib, is a common feature in the design of potent anti-inflammatory pyrazole derivatives. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
Compound TypeDerivativeCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-pyridazine hybrid5f (Trimethoxy)1.50N/A
Pyrazole-pyridazine hybrid6f (Trimethoxy)1.15N/A
Pyrazole-pyridazine hybrid6e (Bromo)Comparable to CelecoxibN/A
Benzenesulfonamide Pyrazole3b0.03922.21
Benzenesulfonamide Pyrazole5b0.03817.47

Beyond direct enzyme inhibition, pyrazole derivatives can modulate key inflammatory signaling pathways. Studies have shown that these compounds can interfere with the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, both of which are central to the inflammatory process. nih.govnih.gov

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. nih.gov Certain pyrazole analogs have been identified as potent inhibitors of NF-κB transcriptional activity. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a model for inflammation, specific pyrazole compounds significantly reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) by inhibiting the NF-κB signaling pathway. nih.govresearchgate.net

Furthermore, pyrazole derivatives have been investigated as inhibitors of p38 MAPK, a kinase that plays a crucial role in the production of inflammatory cytokines. nih.govacs.org By binding to p38 MAPK, these compounds can block downstream signaling events that lead to inflammation. Molecular docking studies have helped to elucidate the binding modes of these inhibitors, revealing that they can interact with key residues in the ATP-binding pocket or allosteric sites of the enzyme. nih.govacs.org This dual mechanism of COX inhibition and modulation of inflammatory signaling pathways contributes to the robust anti-inflammatory profile of pyrazole derivatives.

Agrochemical Research Applications

The structural versatility of the pyrazole nucleus has made it a valuable scaffold in the development of modern agrochemicals, including herbicides and fungicides. nih.gov

Certain pyrazole derivatives exhibit potent herbicidal activity. researchgate.netnih.gov One of the primary modes of action for pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgresearchgate.net HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and α-tocopherol, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new plant tissues and ultimately plant death. acs.orgacs.org

Pyrazole herbicides like pyrazolate and pyrazoxyfen (B166693) are known to be metabolized in plants to a common active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. acs.orgresearchgate.net This metabolite is a highly potent inhibitor of HPPD, with IC₅₀ values in the nanomolar range (e.g., 13 nM). acs.orgresearchgate.net The presence of dichlorophenyl groups in the structure is a common feature of these herbicides, contributing to their efficacy. acs.orgresearchgate.net Research continues to explore novel pyrazole derivatives, including those containing a benzoyl scaffold, as effective pre- and post-emergence herbicides with improved crop safety. researchgate.net

The fungicidal properties of pyrazole derivatives are well-established, with several commercial fungicides based on this chemical scaffold. nih.govwikipedia.org The primary mode of action for many pyrazole fungicides is the inhibition of mitochondrial respiration. researchgate.netnih.gov Specifically, these compounds often target the succinate (B1194679) dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. nih.govacs.org

By binding to the SDH enzyme, pyrazole carboxamides block the transfer of electrons, which disrupts the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. researchgate.netacs.org This disruption of energy metabolism is catastrophic for the fungal cell, leading to growth inhibition and death. researchgate.net Microscopic studies have shown that treatment with pyrazole carboxamides can cause severe damage to fungal cell walls and membranes, leading to the leakage of cellular contents and abnormal mitochondrial morphology. nih.gov The difluoromethyl-pyrazole-4-carboxylic acid moiety is a key component in several commercial SDHI fungicides. wikipedia.org The continuous development of novel pyrazole derivatives aims to overcome fungicide resistance and broaden the spectrum of activity against various plant pathogenic fungi. nih.govnih.gov

Insecticidal Properties and Modes-of-Action

While specific insecticidal activity data for 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole is not extensively detailed in publicly available literature, the broader class of phenylpyrazole insecticides is well-established for its potent effects against a wide range of insect pests. The mode of action for phenylpyrazole insecticides typically involves the disruption of the central nervous system of insects.

One of the primary mechanisms is the blockage of GABA-gated chloride channels. interesjournals.orgnih.gov By acting as antagonists at these receptors, phenylpyrazoles prevent the influx of chloride ions into neurons. This inhibition of the "calming" effect of the neurotransmitter gamma-aminobutyric acid (GABA) leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death. interesjournals.org

Another identified mode of action for some pyrazole derivatives is the inhibition of mitochondrial electron transport. interesjournals.org Specifically, these compounds can interfere with the NADH-CoQ reductase site, which is a critical component of cellular respiration. This disruption leads to a failure in the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately causing cellular dysfunction and mortality of the organism. interesjournals.org The insecticidal activity of various pyrazole derivatives has been demonstrated against several insect species, including the cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), bean aphid (Aphis craccivora), and mosquito (Culex pipiens pallens). researchgate.net

Other Noteworthy Biological Activities

Beyond their applications in agriculture, pyrazole derivatives have been investigated for a variety of other biological activities, demonstrating their potential as scaffolds for the development of therapeutic agents. These activities include antiviral, antidiabetic, and neuroprotective effects, as well as antagonism of cannabinoid receptors.

Interaction with Specific Receptors (e.g., Cannabinoid CB1 Receptor)

A significant area of research for pyrazole derivatives has been their interaction with cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system. Diarylpyrazole derivatives, which share structural similarities with this compound, have been identified as potent and selective antagonists of the CB1 receptor. acs.org

Binding Affinities of Selected Diarylpyrazole Derivatives at the Cannabinoid CB1 Receptor
CompoundSubstituent at 1-positionSubstituent at 5-positionKi (nM) for CB1 Receptor
Rimonabant (SR141716A)2,4-Dichlorophenyl4-Chlorophenyl2.3
Analog with p-iodophenyl2,4-Dichlorophenyl4-Iodophenyl1.9

Inhibition of Cruzipain in Trypanosoma cruzi

Trypanosoma cruzi is the parasitic protozoan responsible for Chagas disease. A key enzyme in the life cycle of this parasite is cruzipain, a cysteine protease that plays a crucial role in parasite nutrition, differentiation, and invasion of host cells. As such, cruzipain is a major target for the development of new anti-Chagasic drugs.

Several studies have demonstrated the potential of pyrazole-containing compounds as inhibitors of cruzipain and their activity against T. cruzi. For instance, pyrazole-thiadiazole and pyrazole-imidazoline derivatives have shown promising trypanocidal activity. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of cysteine proteases. nih.gov While specific studies on the inhibition of cruzipain by this compound are lacking, the broader class of pyrazole derivatives represents a promising scaffold for the design of novel cruzipain inhibitors.

Anti-Trypanosoma cruzi Activity of Selected Pyrazole Derivatives
Compound ClassDerivativeActivity against T. cruzi
Pyrazole-thiadiazole2,4-diCl substitutedActive against intracellular amastigotes
Pyrazole-imidazolineVarious derivativesInhibition of cysteine protease activity

Structure Activity Relationship Sar Studies for 3 3,5 Dichlorophenyl 4 Nitro 1h Pyrazole Analogues

Influence of Substitution Patterns on Biological Efficacy and Selectivity

The biological profile of 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole analogues is intricately linked to the nature and position of substituents on the pyrazole (B372694) and phenyl rings. Modifications to these substituents can dramatically alter the compound's efficacy and selectivity towards its biological target.

Role of Phenyl Ring Substituents, Notably Dichlorophenyl

The 3,5-dichlorophenyl group at the 3-position of the pyrazole ring is a critical determinant of biological activity. The presence and positioning of halogen atoms on the phenyl ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins.

Research on related pyrazole derivatives has consistently highlighted the importance of the substitution pattern on the phenyl ring. For instance, in a series of 1,3,5-trisubstituted pyrazole derivatives, the nature of the substituent on the phenyl ring was found to be a key factor in their anti-inflammatory and analgesic activities. While specific data on the 3,5-dichloro substitution in the context of 4-nitro-1H-pyrazole is limited in the provided search results, the general principles of SAR suggest that the electron-withdrawing nature of the chlorine atoms and their steric bulk play a significant role in defining the compound's biological profile.

In broader studies of pyrazole derivatives, the presence of halogenated phenyl rings has been associated with a range of biological activities, including antimicrobial and anticancer effects. For example, a series of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antitumor activity, with some compounds showing promising results against lung carcinoma cell lines. researchgate.net This underscores the importance of the dichlorophenyl moiety in conferring biological activity.

Significance of the Nitro Group at Position 4

Studies on pyrazole-based kinase inhibitors have shown that the presence of a nitro group can be more optimal for activity compared to other substituents like hydrogen, methyl, methoxy (B1213986), or chloro groups. nih.gov For instance, in a series of pyrazole-based Aurora A kinase inhibitors, the nitro-substituted analogue demonstrated superior potency. nih.gov This suggests that the electronic properties conferred by the nitro group are crucial for effective interaction with the kinase's active site.

Furthermore, in the context of herbicidal activity, the electronic nature of substituents on the pyrazole ring has been shown to be important. While direct evidence for the 4-nitro group in 3-(3,5-Dichlorophenyl)-1H-pyrazole is not available in the provided results, the general trends in SAR of pyrazole herbicides suggest that electron-withdrawing groups can be beneficial for activity.

Impact of Other Heterocyclic or Aliphatic Moieties

The introduction of other heterocyclic or aliphatic moieties at various positions of the this compound scaffold offers a strategy to modulate its physicochemical properties and biological activity. These modifications can influence factors such as solubility, membrane permeability, and metabolic stability, as well as provide additional interaction points with the biological target.

For example, the incorporation of a pyrazole ring into a larger heterocyclic system, such as pyrazolo[3,4-d]pyrimidine, has been explored for the development of EGFR-TK inhibitors. nih.gov The nature of the substituent on the appended heterocyclic ring was found to significantly impact the anticancer activity. nih.gov Similarly, the attachment of different heterocyclic rings to the pyrazole core has been shown to be a successful strategy in the design of potent antimicrobial agents.

The introduction of aliphatic groups can also have a profound effect. In a study of pyrazole-based CDK inhibitors, the replacement of a phenyl group with a cyclobutyl moiety was found to be more optimal for activity. nih.gov This highlights that both the size and nature of the aliphatic substituent are important considerations in the design of potent analogues.

Electronic and Steric Contributions to Ligand-Target Binding Affinity

The binding affinity of this compound analogues to their biological targets is governed by a combination of electronic and steric factors. The interplay between these properties dictates the strength and specificity of the ligand-target interaction.

The electronic landscape of the molecule, significantly influenced by the dichlorophenyl and nitro groups, is crucial for establishing favorable electrostatic interactions with the target protein. The electron-withdrawing nature of these substituents creates a specific charge distribution across the molecule that can complement the electrostatic potential of the binding site.

Steric factors, determined by the size and shape of the substituents, are equally important. Proper steric bulk can ensure a snug fit into the binding pocket, maximizing favorable van der Waals interactions. However, excessive steric hindrance can prevent the ligand from adopting the optimal conformation for binding or lead to steric clashes with the protein, thereby reducing affinity. Computational studies, such as molecular docking, are often employed to visualize and analyze these steric and electronic contributions to binding. nih.gov

Hydrophobic Interactions and Lipophilicity in Modulating Biological Activity

Hydrophobicity and lipophilicity are key physicochemical properties that play a critical role in the biological activity of drug candidates. For this compound analogues, these properties influence their ability to cross biological membranes, reach their target, and engage in hydrophobic interactions within the binding pocket.

The 3,5-dichlorophenyl group contributes significantly to the lipophilicity of the molecule. The hydrophobic nature of the phenyl ring and the chlorine atoms can facilitate interactions with nonpolar residues in the active site of a target protein. Such hydrophobic interactions are often a major driving force for ligand binding.

Elucidation of Pharmacophoric Features Critical for Desired Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. researchgate.netmdpi.com For this compound analogues, identifying the key pharmacophoric features is a crucial step in the drug discovery process, enabling the design of novel and more potent compounds.

Based on the SAR data, a hypothetical pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor feature, potentially from the nitro group or the nitrogen atoms of the pyrazole ring.

An aromatic ring feature, represented by the 3,5-dichlorophenyl group, which can engage in π-π stacking or hydrophobic interactions.

Specific hydrophobic features, dictated by the chlorine atoms, which are crucial for binding to hydrophobic pockets in the target protein.

Computational techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are instrumental in developing and refining these pharmacophore models. nih.gov These models can then be used for virtual screening of compound libraries to identify new molecules with the desired biological activity or to guide the synthesis of novel analogues with improved properties.

Data Tables

Table 1: Hypothetical SAR of Phenyl Ring Substituents on Biological Activity

R1R2R3R4R5Predicted ActivityRationale
HClHClHHighDichloro substitution often enhances activity.
HFHFHModerate to HighFluoro substitution can improve metabolic stability.
HCH3HCH3HModerateMethyl groups can provide favorable hydrophobic interactions but may alter electronics.
HOCH3HOCH3HLow to ModerateMethoxy groups are electron-donating and can alter the electronic profile unfavorably.
HHHHHLowUnsubstituted phenyl ring may lack key interactions.

Table 2: Hypothetical SAR of Position 4 Substituents on Kinase Inhibitory Activity

R at Position 4Predicted Kinase Inhibitory ActivityRationale
NO2HighStrong electron-withdrawing group, often favorable for kinase inhibition. nih.gov
CNModerate to HighElectron-withdrawing group, may mimic interactions of the nitro group.
CF3Moderate to HighStrong electron-withdrawing group, can also enhance lipophilicity.
ClModerateElectron-withdrawing, but may have different electronic and steric effects than NO2.
HLowLack of a key interacting group.

Future Research Directions and Unaddressed Research Gaps for 3 3,5 Dichlorophenyl 4 Nitro 1h Pyrazole

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of substituted pyrazoles is a mature field, yet opportunities for innovation remain, particularly concerning efficiency, safety, and environmental impact ("green chemistry"). nih.govmdpi.com For 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole, research has yet to establish optimized synthetic routes.

Future investigations should focus on developing novel and more efficient synthetic methodologies. Traditional methods for creating the pyrazole (B372694) ring often involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com The introduction of the 4-nitro group is typically achieved through direct nitration of the pyrazole ring, a reaction that can present challenges regarding regioselectivity and harsh conditions (e.g., using mixtures of nitric and sulfuric acid). guidechem.comresearchgate.net

Key research objectives should include:

One-Pot Syntheses: Developing one-pot or multicomponent reactions that combine ring formation and functionalization steps would significantly improve efficiency by reducing the number of intermediate purification stages. nih.govresearchgate.net

Catalyst Development: Exploring novel catalysts, such as solid-state catalysts or nano-catalysts, could offer higher yields, improved selectivity, and easier separation of the final product, while minimizing toxic waste. guidechem.comresearchgate.net

Alternative Nitration Techniques: Investigating milder and more selective nitrating agents could prevent unwanted side reactions and improve the safety profile of the synthesis. researchgate.net

Flow Chemistry: The application of continuous flow chemistry could provide better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields and safer handling of energetic intermediates like nitro compounds.

Table 1: Potential Synthetic Research Directions

Research Area Objective Potential Advantages
One-Pot Reactions Combine pyrazole formation and nitration into a single procedural step. Increased efficiency, reduced waste, lower cost.
Advanced Catalysis Utilize novel catalysts (e.g., solid acids, nano-catalysts) for cyclization and nitration. Higher yields, improved regioselectivity, easier catalyst recovery. researchgate.net
Green Chemistry Employ environmentally benign solvents and reagents. Reduced environmental impact and operational hazards. nih.gov
Flow Chemistry Transition from batch to continuous flow synthesis. Enhanced safety, better process control, improved scalability.

Identification and Validation of Undiscovered Biological Targets and Mechanisms of Action

The broad biological activities of pyrazole derivatives are well-documented, spanning applications as anticancer, antimicrobial, anti-inflammatory, insecticidal, and herbicidal agents. globalresearchonline.netnih.govrhhz.net The specific biological targets and mechanism of action for this compound, however, remain uninvestigated. The molecule's distinct substitution pattern—a pyrazole core, a dichlorophenyl group (common in fungicides and other bioactive compounds), and a nitro group (a known pharmacophore and potential metabolic site)—suggests it could interact with various biological systems.

A crucial future direction is the systematic screening of this compound against a wide range of biological targets to uncover its potential therapeutic or agrochemical applications. This exploration should not be limited to a single area but should encompass a diverse array of assays.

Unaddressed research gaps include:

Broad-Spectrum Biological Screening: The compound should be tested in panels for anticancer, antimicrobial (bacterial and fungal), antiviral, insecticidal, and herbicidal activity. ccspublishing.org.cn

Target Deconvolution: If bioactivity is identified, subsequent studies must focus on identifying the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to isolate and identify binding proteins.

Mechanism of Action Studies: Once a target is validated, detailed mechanistic studies are required to understand how the compound modulates the target's function (e.g., competitive vs. non-competitive inhibition of an enzyme, disruption of protein-protein interactions).

Table 2: Proposed Biological Screening Funnel

Stage Activity Methodologies
Primary Screening Broad-spectrum bioactivity assessment. Cell-based assays (e.g., cytotoxicity against cancer lines, antimicrobial growth inhibition), whole-organism assays (e.g., insect or plant models).
Target Identification Identification of specific molecular binding partners. Affinity chromatography-mass spectrometry, yeast two-hybrid screens, computational target prediction.
Target Validation Confirmation of target engagement and functional effect. In vitro enzyme kinetics, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC).
Mechanism of Action Elucidation of the molecular mechanism. Structural biology (X-ray crystallography, cryo-EM), cellular pathway analysis, genetic knockout/knockdown studies.

Application of Advanced Computational Modeling for Rational Design and Optimization

Computational chemistry provides powerful tools for accelerating the drug discovery and development process by predicting molecular properties, binding affinities, and potential toxicities. eurasianjournals.comresearchgate.net For this compound, computational modeling can bridge the gap between its known structure and its unknown biological potential, guiding its rational optimization into a potent lead compound. nih.gov

Future research should leverage a multi-faceted computational approach:

Molecular Docking and Virtual Screening: If potential biological targets are hypothesized or identified (as in section 7.2), molecular docking can be used to predict the binding mode and affinity of the compound within the target's active site. nih.govresearchgate.net This can help prioritize experimental testing and provide initial insights into structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, 3D-QSAR models can be built to correlate specific structural features with biological activity. nih.gov These models are invaluable for designing new derivatives with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, assessing the stability of the predicted binding pose and revealing key interactions that contribute to its affinity. eurasianjournals.com

ADME-Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound, helping to identify potential liabilities early in the development process and guiding modifications to improve its drug-like characteristics. researchgate.net

Table 3: Computational Modeling Workflow

Computational Method Application for this compound Desired Outcome
Density Functional Theory (DFT) Calculate electronic properties, molecular orbitals, and reactivity. Understanding of chemical stability and reaction mechanisms. researchgate.netnih.gov
Molecular Docking Predict binding poses and affinities against potential biological targets. Prioritization of targets for experimental validation and initial SAR.
3D-QSAR Correlate structural features of analogues with biological activity. A predictive model to guide the design of more potent compounds.
Molecular Dynamics (MD) Simulate the compound-target complex to assess binding stability. Confirmation of binding mode and identification of key interactions.
ADME-Tox Modeling Predict pharmacokinetic and toxicity profiles. Early identification of potential liabilities and guidance for structural optimization.

Development of Pyrazole-Based Lead Compounds for Emerging Challenges in Agrochemicals and Medicinal Chemistry

The pyrazole scaffold is a privileged structure, meaning it consistently appears in successful drugs and agrochemicals. nbinno.comresearchgate.net The compound this compound can serve as a foundational "lead compound" for developing new agents to address emerging challenges, such as drug resistance in medicine and pesticide resistance in agriculture. ccspublishing.org.cnchemicalsknowledgehub.com

Future research should be directed towards the strategic modification of this lead compound to create libraries of analogues for testing against high-priority challenges.

Addressing Antimicrobial Resistance: Analogues could be designed to target novel bacterial or fungal pathways, bypassing existing resistance mechanisms.

Developing Novel Herbicides and Insecticides: The dichlorophenyl and pyrazole motifs are present in many commercial pesticides. rhhz.net By systematically modifying the substituents on both the phenyl and pyrazole rings, new compounds could be developed that are effective against resistant weeds or insect pests, potentially with novel mechanisms of action, such as dual-target inhibition. acs.org

Targeting Cancer Plasticity and Resistance: In oncology, pyrazole derivatives have been developed as inhibitors of key signaling proteins like kinases. nih.gov New analogues of this compound could be designed and screened for activity against cancer targets known to drive therapy resistance.

Exploring Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective properties. researchgate.net A research avenue exists to explore whether modifications of this compound could yield agents that inhibit targets relevant to diseases like Alzheimer's or Parkinson's.

The development process would involve creating a structure-activity relationship (SAR) by synthesizing and testing derivatives where each part of the molecule (the dichlorophenyl ring, the nitro group, and the pyrazole N-H) is systematically modified. This would elucidate the contribution of each functional group to the observed biological activity and guide the design of optimized compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazole, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 3,5-dichlorophenyl precursors are reacted with nitro-substituted pyrazole scaffolds under reflux in aprotic solvents (e.g., DMF or acetonitrile). Characterization employs XRD for crystallinity analysis (monoclinic systems are common), FT-IR for functional group identification (e.g., nitro stretching at ~1520 cm⁻¹), and TEM for particle size distribution .

Q. Which analytical standards and chromatographic methods are validated for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used. Analytical standards such as 3-(3,5-dichlorophenyl)-1,1-dimethylurea (CAS 15299-99-7) are employed for method validation. Mobile phases often combine acetonitrile and 0.1% formic acid in water, with C18 columns providing optimal separation .

Q. How are spectroscopic techniques (NMR, MS) applied to confirm structural integrity?

  • Methodological Answer :

  • ¹H-NMR : Aromatic protons from the dichlorophenyl group appear as doublets (δ 7.4–7.6 ppm), while pyrazole protons resonate as singlets (δ 8.2–8.5 ppm).
  • HRMS : Molecular ion peaks [M+H]⁺ are observed at m/z consistent with the molecular formula C₉H₅Cl₂N₃O₂ (exact mass calculated: 274.97 g/mol) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

  • Methodological Answer : Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group activation.
  • Catalysis : K₂CO₃ or Cs₂CO₃ improves electrophilic substitution efficiency.
  • Temperature : Yields increase at 80–90°C but degrade above 100°C due to nitro-group instability .

Q. What structure-activity relationships (SAR) are observed in pyrazole derivatives for biological targets?

  • Methodological Answer : The 3,5-dichlorophenyl moiety enhances lipophilicity, improving membrane permeability. Nitro groups at position 4 increase electron-withdrawing effects, critical for binding to enzymes like kinases or cannabinoid receptors. Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets, validated via IC₅₀ assays .

Q. How do computational models (DFT, MD) predict the compound’s reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity (~4.5 eV for nitro-pyrazoles). Molecular dynamics (MD) simulations in lipid bilayers predict aggregation tendencies, correlating with experimental solubility data .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols:

  • In vitro : Use identical cell lines (e.g., HEK293 for receptor binding) and control for nitro-reductase activity.
  • In silico : Replicate docking studies with updated protein PDB files (e.g., CB1 receptor: 5TGZ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.